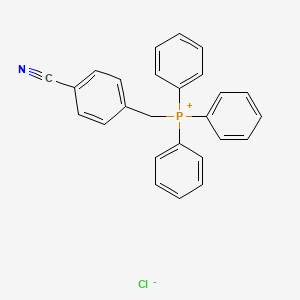

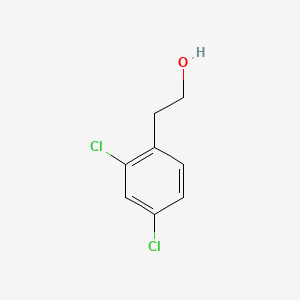

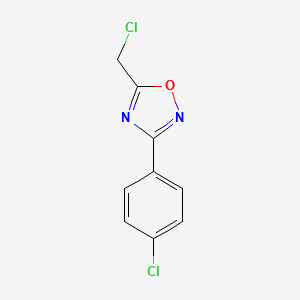

![molecular formula C10H7ClN4 B1585728 4-氯-1-甲基[1,2,4]三唑并[4,3-a]喹喔啉 CAS No. 91895-39-5](/img/structure/B1585728.png)

4-氯-1-甲基[1,2,4]三唑并[4,3-a]喹喔啉

描述

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The process involves refluxing a mixture of these compounds in absolute ethanol .Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is characterized by the presence of a triazolo[4,3-a]quinoxaline core, which is a fused ring system combining a triazole and a quinoxaline . The compound also contains a methyl group and a chlorine atom attached to the core .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline primarily involve its synthesis through aromatic nucleophilic substitution . The compound can react with different amines and triazole-2-thiol to form new derivatives .Physical and Chemical Properties Analysis

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a solid compound with a molecular weight of 218.65 . Its melting point ranges from 222 to 224 degrees Celsius科学研究应用

抗病毒活性

三唑并喹喔啉衍生物已显示出作为抗病毒剂的潜力。三唑环的存在与显著的抗病毒特性有关,这已在新型药物的设计中得到利用。例如,一些4-氯-1-甲基[1,2,4]三唑并[4,3-a]喹喔啉的衍生物已针对不同的病毒进行了测试,显示出可喜的结果 .

抗菌特性

这些化合物也因其抗菌活性而受到研究。其结构与含有哌嗪部分的氟喹诺酮类抗生素相似,表明三唑并喹喔啉可能对细菌感染有效。研究表明某些衍生物表现出抗菌和抗真菌活性 .

抗癌潜力

喹喔啉衍生物因其抗癌特性而受到研究。干扰对癌细胞增殖至关重要的细胞过程的能力,使其成为癌症治疗的有趣候选药物。它们在抑制肿瘤生长和诱导癌细胞凋亡方面的作用是重要的研究领域 .

抗炎用途

喹喔啉衍生物的抗炎潜力是另一个有希望的领域。这些化合物可以调节炎症通路,为开发新的抗炎药物奠定基础。这种应用在治疗慢性炎症性疾病中尤为重要 .

抗惊厥作用

4-氯-1-甲基[1,2,4]三唑并[4,3-a]喹喔啉衍生物已对其抗惊厥作用进行了评估。这些化合物对神经递质系统的调节可能导致治疗癫痫和其他癫痫发作障碍的新方法 .

心血管研究

在心血管研究中,三唑并喹喔啉已被用于研究其对心肌和血管的影响。它们作为血管扩张剂或影响心律的潜力,使其成为开发心血管药物的宝贵工具 .

作用机制

Target of Action

Similar compounds have been found to target dna, intercalating into the dna structure

Mode of Action

It is suggested that similar compounds can intercalate into dna, disrupting its structure and function . This interaction with DNA could lead to changes in cellular processes, potentially contributing to its observed effects.

Result of Action

Similar compounds have been found to exhibit cytotoxicity, suggesting that they may induce cell death . This could be a result of the compound’s potential interaction with DNA and disruption of essential cellular processes.

生化分析

Biochemical Properties

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline interacts with various biomolecules in biochemical reactions . It has been synthesized via aromatic nucleophilic substitution with different amines and triazole-2-thiol . The compound has shown promising antiviral activity and exhibits antibacterial and/or antifungal activities .

Cellular Effects

The effects of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline on cells have been studied in the context of its cytotoxicity . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . It has also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits cytotoxicity at certain concentrations .

属性

IUPAC Name |

4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXIBZROUGENCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377662 | |

| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91895-39-5 | |

| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。